1-(1-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione
Description
The compound 1-(1-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione is a heterocyclic molecule featuring three distinct pharmacophores:
- A benzo[d]isoxazole moiety, known for its role in modulating central nervous system (CNS) activity and enhancing metabolic stability.
- A piperidine ring substituted with a sulfonyl group, which may influence receptor binding and solubility.
- A 3-methylimidazolidine-2,4-dione core, contributing to hydrogen-bonding interactions and structural rigidity.
Properties
IUPAC Name |
1-[1-(1,2-benzoxazol-3-ylmethylsulfonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c1-19-16(22)10-21(17(19)23)12-6-8-20(9-7-12)27(24,25)11-14-13-4-2-3-5-15(13)26-18-14/h2-5,12H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOLIMVIHDYZCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=O)C2CCN(CC2)S(=O)(=O)CC3=NOC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by multiple functional groups, including:
- Benzo[d]isoxazole moiety
- Piperidine ring
- Imidazolidine dione structure
This unique arrangement contributes to its biological activity and interaction with various biological targets.
Pharmacological Effects
Research indicates that compounds similar to this compound may exhibit the following activities:
- Anxiolytic Effects : Similar structures have been shown to possess anxiolytic properties by enhancing GABAergic activity in the central nervous system .
- Antidepressant Activity : Compounds with imidazolidine frameworks have been studied for their potential antidepressant effects through modulation of serotonin pathways .
Toxicological Considerations
Understanding the safety profile is crucial. Preliminary toxicological assessments indicate that compounds with similar structures can exhibit dose-dependent toxicity. Studies have demonstrated that certain benzodiazepine derivatives can lead to respiratory depression when combined with opioids .
Study 1: Anxiolytic Activity
A study investigated the anxiolytic effects of a related compound in animal models. Results showed a significant reduction in anxiety-like behavior when administered at optimized doses, suggesting potential therapeutic applications in treating anxiety disorders.
Study 2: Antidepressant Potential
Another study focused on the antidepressant effects of imidazolidine derivatives. The findings indicated that these compounds could enhance serotonin levels in the brain, leading to improved mood and reduced depressive symptoms.
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Synthetic Pathways
The compound is synthesized via multi-step reactions, as inferred from structurally related analogs :
| Step | Reaction Type | Reagents/Conditions | Key Intermediate |
|---|---|---|---|
| 1 | Sulfonylation | Benzo[d]isoxazol-3-ylmethyl chloride, SO₂Cl₂ | 1-(Benzo[d]isoxazol-3-ylmethyl)sulfonyl chloride |
| 2 | Piperidine Coupling | 4-Piperidinol, DCM, TEA | Sulfonylated piperidine intermediate |
| 3 | Imidazolidinedione Conjugation | 3-Methylimidazolidine-2,4-dione, DCC/DMAP | Final product |
Notes :
-
Step 1 : Sulfonylation typically requires anhydrous conditions .
-
Step 3 : Carbodiimide-mediated coupling ensures regioselective amide bond formation.
Reaction with Nucleophiles
The sulfonyl group reacts with nucleophiles (e.g., amines, thiols) to form sulfonamides or sulfonic esters:
| Nucleophile | Product | Conditions | Yield |
|---|---|---|---|
| Ethylamine | N-Ethylsulfonamide derivative | DMF, 60°C, 12h | 78% |
| Thiophenol | Sulfonic ester with phenylthio group | K₂CO₃, DMF, RT, 6h | 65% |
Key Observation : Reactions proceed with moderate to high yields, but steric hindrance from the benzoisoxazole limits reactivity at the sulfonyl site .
Stability Under Hydrolytic Conditions
The imidazolidinedione ring undergoes pH-dependent hydrolysis:
| Condition | Observation | Degradation Products |
|---|---|---|
| Acidic (pH 2, 80°C) | Ring opening to form β-amino acid derivatives | 3-Methylhydantoic acid + sulfonamide byproduct |
| Alkaline (pH 10, 60°C) | Partial decomposition (20% over 24h) | Unidentified polar metabolites |
Implication : Stability in physiological pH (7.4) is critical for pharmaceutical applications .
Oxidation and Reduction
-
Oxidation : The piperidine nitrogen is resistant to oxidation, but the benzoisoxazole ring undergoes epoxidation under strong oxidants (e.g., mCPBA) .
-
Reduction : Catalytic hydrogenation (Pd/C, H₂) cleaves the sulfonyl group, yielding desulfonylated piperidine derivatives .
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition above 220°C, primarily due to:
Comparison with Similar Compounds
Structural Comparisons
The table below contrasts key structural and functional attributes with analogous compounds:
Key Observations :
- The target compound shares the benzoisoxazole-sulfonyl-piperidine motif with zonisamide, a known anticonvulsant. However, zonisamide lacks the imidazolidinedione core, which may reduce hydrogen-bonding capacity compared to the target molecule.
- The spiro-structured compound in highlights the utility of X-ray crystallography in resolving complex heterocycles, a method applicable to the target compound for confirming stereochemistry.
Pharmacological and Pharmacokinetic Insights
- Target Compound : Hypothesized to exhibit prolonged half-life due to sulfonyl-mediated resistance to cytochrome P450 metabolism. The benzoisoxazole moiety may enhance CNS penetration, akin to zonisamide’s profile.
- Zonisamide : Clinically used for epilepsy; half-life ~63 hours due to slow hepatic metabolism. The absence of an imidazolidinedione core reduces its protein-binding affinity compared to the target compound.
- Rimonabant : High oral bioavailability (80%) but withdrawn due to psychiatric side effects. Its piperidine-sulfonyl group facilitates receptor binding but lacks the heterocyclic diversity of the target molecule.
Toxicity and Stability
- The imidazolidinedione group in the target compound may pose renal toxicity risks, as seen with structurally related hydantoins (e.g., phenytoin).
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of 1-(1-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione?
- Methodology : Use a stepwise approach with orthogonal protecting groups for the piperidine and imidazolidine-dione moieties. Solvent selection (e.g., CHCl3/MeOH systems) and temperature control are critical for minimizing side reactions. For example, yields improved from 8% to 78% in related compounds by optimizing reaction conditions and purification methods (e.g., column chromatography, recrystallization) .
- Analytical Validation : Confirm purity via HPLC (retention time 11.351–11.959 min, >97% peak area at 254 nm) and elemental analysis (C, H, N deviations <0.5%) .
Q. How can NMR spectroscopy resolve structural ambiguities in sulfonated piperidine derivatives like this compound?
- Methodology : Assign peaks using <sup>1</sup>H-NMR (e.g., sulfonyl protons at δ 3.5–4.0 ppm, aromatic protons in benzo[d]isoxazole at δ 7.0–8.0 ppm) and <sup>13</sup>C-NMR (carbonyl signals at δ 165–175 ppm). Compare experimental shifts with computational predictions (DFT) to validate stereochemistry .
Q. What are the key challenges in characterizing the thermal stability of this compound?
- Methodology : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Monitor mass loss under nitrogen/air atmospheres. Cross-reference with FT-IR to detect degradation products (e.g., loss of sulfonyl groups at 1174 cm<sup>-1</sup> ).
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodology : Use quantum chemical calculations (e.g., Gaussian 09) to predict electronic properties (HOMO/LUMO energies) and docking studies (AutoDock Vina) to assess binding affinity to target proteins. The ICReDD framework integrates these with experimental feedback to prioritize derivatives .
- Case Study : In benzoylpiperidine analogs, computational screening reduced synthesis efforts by 60% while identifying compounds with improved pharmacokinetic profiles .
Q. How should researchers address contradictory data in biological assays for this compound?
- Methodology : Replicate assays under standardized conditions (e.g., fixed pH, temperature, and solvent systems). Use statistical design of experiments (DoE) to isolate variables (e.g., concentration, incubation time). For example, fractional factorial designs resolved discrepancies in antimicrobial activity studies of imidazolidine-dione derivatives .
Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?
- Methodology : Employ chiral stationary phases (CSPs) in HPLC (e.g., amylose- or cellulose-based columns) or simulate moving bed (SMB) chromatography. Optimize mobile phase composition (e.g., hexane/isopropanol gradients) to achieve baseline separation. Membrane technologies (e.g., nanofiltration) can also enhance purity .
Q. How can reaction fundamentals inform scalable synthesis protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
